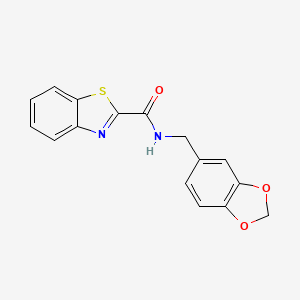
(1-acetyl-3-piperidinyl)(2,5-difluorophenyl)methanone
描述
(1-acetyl-3-piperidinyl)(2,5-difluorophenyl)methanone, commonly known as FDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDP is a ketone derivative of piperidine and phenyl, which is synthesized by a multistep process involving the condensation of 2,5-difluoroaniline and 1-acetyl-3-piperidinol.
作用机制
The mechanism of action of FDP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the central nervous system. FDP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antinociceptive and anti-inflammatory effects. FDP may also act as a sodium channel blocker, inhibiting the influx of sodium ions into neurons and reducing their excitability.
Biochemical and Physiological Effects:
FDP has been shown to exhibit significant biochemical and physiological effects, including antinociceptive, anti-inflammatory, and anxiolytic effects. FDP has been found to reduce pain sensitivity in animal models of acute and chronic pain, and to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. FDP has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent.
实验室实验的优点和局限性
FDP has several advantages for lab experiments, including its high purity, stability, and reproducibility. FDP is also relatively easy to synthesize and can be obtained in large quantities. However, FDP has some limitations, including its potential toxicity and lack of specificity for certain targets. FDP may also exhibit off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on FDP, including the development of novel analogs with improved pharmacological properties and the elucidation of its mechanism of action at the molecular level. FDP may also be used as a tool compound for the study of neurotransmitter systems and the development of new therapeutic agents for neurological disorders. Further studies are needed to investigate the potential long-term effects of FDP and its safety profile in humans.
Conclusion:
In conclusion, FDP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDP exhibits potent antinociceptive, anti-inflammatory, and anxiolytic effects, and may have potential therapeutic applications in the treatment of neurological disorders. Further studies are needed to elucidate the mechanism of action of FDP and to develop novel analogs with improved pharmacological properties.
科学研究应用
FDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and analytical chemistry. In medicinal chemistry, FDP has been shown to exhibit potent antinociceptive and anti-inflammatory effects, making it a promising candidate for the development of novel analgesic and anti-inflammatory drugs. In neuroscience, FDP has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, suggesting its potential use in the treatment of neurological disorders such as depression and anxiety. In analytical chemistry, FDP has been used as a reagent for the determination of trace amounts of copper and lead ions in environmental samples.
属性
IUPAC Name |
1-[3-(2,5-difluorobenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c1-9(18)17-6-2-3-10(8-17)14(19)12-7-11(15)4-5-13(12)16/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVRIIPLDKZNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Acetylpiperidin-3-yl)(2,5-difluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4760886.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4760893.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4760903.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4760910.png)
![4-methyl-1-[(3-methylbenzyl)sulfonyl]piperidine](/img/structure/B4760918.png)
![7-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4760926.png)
![4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4760931.png)
![methyl {10-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride hydrate](/img/structure/B4760938.png)
![4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4760955.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diphenylacetamide](/img/structure/B4760968.png)
![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4760972.png)
![N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4760978.png)